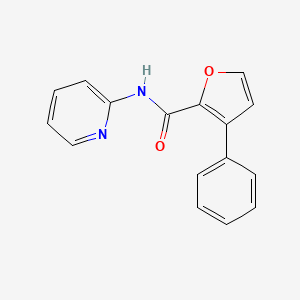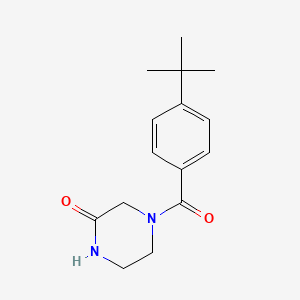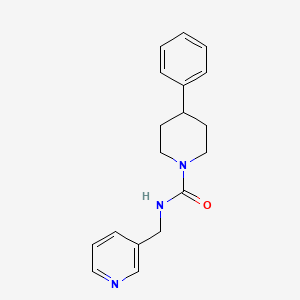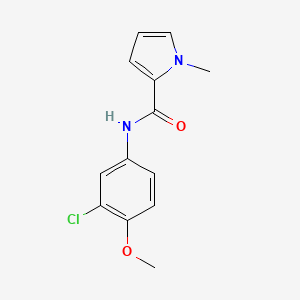
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of furans and has a pyridine ring attached to it. The compound has been synthesized using different methods and has shown promising results in various scientific applications.
Mecanismo De Acción
The mechanism of action of 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and proteins involved in cell growth and inflammation.
Biochemical and Physiological Effects:
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide in lab experiments is its potential as a therapeutic agent. The compound has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide. One direction is the further study of its potential as an anticancer agent. The compound has shown promising results in inhibiting the growth of cancer cells, and further studies could explore its potential as a therapeutic agent for different types of cancer. Another direction is the further study of its potential as an anti-inflammatory agent. The compound has shown promising results in reducing inflammation, and further studies could explore its potential as a therapeutic agent for various inflammatory conditions. Additionally, further studies could explore the potential of the compound as an antimicrobial agent, as it has shown antibacterial and antifungal properties.
Métodos De Síntesis
The synthesis of 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide can be achieved through different methods. One of the methods involves the reaction of 2-acetylpyridine with phenylhydrazine to form 2-phenylhydrazinylpyridine. The 2-phenylhydrazinylpyridine is then reacted with furan-2-carboxylic acid to form the final compound. Another method involves the reaction of 2-acetylpyridine with phenylhydrazine to form 2-phenylhydrazinylpyridine, which is then reacted with furan-2-carboxylic acid chloride to form the final compound.
Aplicaciones Científicas De Investigación
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide has shown significant potential in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models. Additionally, the compound has been studied for its potential as an antimicrobial agent, as it has been shown to have antibacterial and antifungal properties.
Propiedades
IUPAC Name |
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-14-8-4-5-10-17-14)15-13(9-11-20-15)12-6-2-1-3-7-12/h1-11H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOUEIZSDIMGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)





![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)

